4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-azidosulfonyl-2,3,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4N3O4S/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)19(17,18)14-13-12/h(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNZIFZDTAEUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N=[N+]=[N-])F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2271046-99-0 | |
| Record name | 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Strategic Approaches to the 2,3,5,6-Tetrafluorobenzoic Acid Core Synthesis
The 2,3,5,6-tetrafluorobenzoic acid scaffold is the central building block upon which the final molecule is constructed. Its synthesis can be approached through two primary strategies: the de novo construction of the polyfluorinated aromatic ring or the functionalization of a pre-existing fluorinated benzoic acid precursor.
De novo synthesis, the construction of the aromatic ring from non-aromatic precursors, offers a powerful method for accessing highly substituted and complex aromatic compounds. One notable strategy involves cycloaddition reactions. For instance, benzenoid compounds containing trifluoromethyl groups have been synthesized in high yield through the cycloaddition of hexafluorobut-2-yne with furan (B31954) and its derivatives. dur.ac.uk This approach allows for the formation of the fluorinated aromatic core from acyclic or heterocyclic precursors.
Another innovative de novo approach is the hexadehydro-Diels-Alder (HDDA) reaction, which has been utilized for the construction of isoindolinone scaffolds. nih.gov This method facilitates the creation of a pentasubstituted benzenoid ring from a non-aromatic triyne precursor, demonstrating the potential for building highly functionalized aromatic systems from the ground up. nih.gov While not directly applied to 2,3,5,6-tetrafluorobenzoic acid, these methodologies exemplify the strategic construction of polyfluorinated and polysubstituted aromatic rings from acyclic starting materials.
A more common and often more practical approach to obtaining 2,3,5,6-tetrafluorobenzoic acid involves the functionalization of a readily available, more highly fluorinated precursor. A key example of this strategy is the selective hydrogenolysis of pentafluorobenzoic acid. In this process, the fluorine atom at the 4-position is selectively removed, yielding the desired 2,3,5,6-tetrafluorobenzoic acid. google.com This reaction is typically carried out in the presence of a hydrogenation catalyst, such as palladium on charcoal, and a base in a suitable solvent. google.com
Another functionalization strategy involves the nucleophilic aromatic substitution of a halogen atom on a polysubstituted benzoic acid derivative. For example, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid has been achieved from methyl 2,3,4,5-tetrafluorobenzoate in a multi-step process. researchgate.net This highlights the utility of leveraging existing polyhalogenated aromatic compounds and selectively replacing one halogen with another or with a different functional group to arrive at the desired substitution pattern.
The following table summarizes the key functionalization strategies for preparing the tetrafluorobenzoic acid core:
| Precursor | Reagents and Conditions | Product | Reference |
| Pentafluorobenzoic acid | H₂, Hydrogenation Catalyst (e.g., Pd/C), Base | 2,3,5,6-Tetrafluorobenzoic acid | google.com |
| Methyl 2,3,4,5-tetrafluorobenzoate | Multi-step process including nucleophilic substitution | 4-Chloro-2,3,5-trifluorobenzoic acid | researchgate.net |
Introduction and Derivatization of the Azidosulfonyl Group
With the 2,3,5,6-tetrafluorobenzoic acid core in hand, the next critical phase of the synthesis is the introduction of the azidosulfonyl group at the 4-position. This is typically a two-step process involving an initial sulfonylation reaction followed by the formation of the azide (B81097).
The introduction of a sulfonyl group onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution, specifically chlorosulfonylation. wikipedia.org For an activated aromatic system, this can be accomplished by reacting the compound with chlorosulfonic acid. wikipedia.orgpageplace.de Given that the tetrafluorobenzoic acid ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group, forcing conditions may be required.
A general procedure for the chlorosulfonylation of an aromatic compound involves its reaction with an excess of chlorosulfonic acid, sometimes in the presence of a catalyst. google.com For benzoic acid, a related but less deactivated substrate, the reaction with chlorosulfonic acid and thionyl chloride has been shown to yield 3-(chlorosulfonyl)benzoic acid. google.com This suggests a plausible route for the chlorosulfonylation of 2,3,5,6-tetrafluorobenzoic acid to produce the key intermediate, 4-(chlorosulfonyl)-2,3,5,6-tetrafluorobenzoic acid. The reaction proceeds via the electrophilic attack of the chlorosulfonium ion on the aromatic ring.
The conversion of the resulting sulfonyl chloride to a sulfonyl azide is a well-established and generally high-yielding transformation. The most common method involves the reaction of the sulfonyl chloride with an azide salt, typically sodium azide. tandfonline.comorganic-chemistry.org This nucleophilic substitution reaction proceeds readily, with the azide ion displacing the chloride on the sulfonyl group.
The reaction is often carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile (B52724), to facilitate the dissolution of the sodium azide. tandfonline.com The use of phase-transfer catalysts can also be employed to improve the reaction rate and yield, especially when dealing with substrates that have limited solubility in the reaction medium. tandfonline.com The resulting sulfonyl azide is the immediate precursor to the final target molecule.
The general transformation is as follows:
Ar-SO₂Cl + NaN₃ → Ar-SO₂N₃ + NaCl
Optimization of Reaction Conditions and Yields in Multi-Step Synthesis
For each reaction, key parameters such as temperature, reaction time, solvent, and stoichiometry of reagents should be systematically varied to identify the optimal conditions. For instance, in sulfonylation reactions on deactivated rings, the concentration of the sulfonating agent and the reaction temperature are crucial factors that can significantly impact the yield. wikipedia.org Similarly, in the azide formation step, the choice of solvent and the use of a phase-transfer catalyst can influence the reaction's efficiency. tandfonline.com
Modern approaches to reaction optimization often involve statistical methods such as Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables and their interactions. nih.gov This can lead to a more rapid identification of the optimal reaction space compared to traditional one-variable-at-a-time optimization.
The following table outlines key areas for optimization in the synthesis of 4-(azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid:
| Reaction Step | Key Parameters for Optimization | Potential Improvement Strategies |
| Core Synthesis (Hydrogenolysis) | Catalyst loading, hydrogen pressure, temperature, reaction time | Screening of different hydrogenation catalysts, use of a flow reactor. |
| Sulfonylation | Concentration of chlorosulfonic acid, temperature, reaction time, catalyst | Use of co-solvents to improve solubility, investigation of alternative sulfonating agents. |
| Azide Formation | Solvent, temperature, reaction time, stoichiometry of sodium azide | Use of phase-transfer catalysts, implementation in a continuous flow system for enhanced safety. |
Advanced Purification and Isolation Techniques for Polyfunctionalized Products
The isolation and purification of polyfunctionalized aromatic compounds such as this compound are critical steps to ensure the removal of unreacted starting materials, catalysts, and side products. The presence of multiple reactive functional groups—a carboxylic acid, a sulfonyl azide, and a tetrafluorinated phenyl ring—necessitates the use of carefully selected purification techniques to achieve high purity without inducing decomposition. Advanced methodologies, including liquid-liquid extraction, chromatography, and recrystallization, are employed to meet the stringent purity requirements for subsequent applications.
A common initial purification step for compounds like 4-azido-2,3,5,6-tetrafluorobenzoic acid and its analogues, such as 4-azido-2,3,5,6-tetrafluorobenzoic acid, involves extractive workup. rsc.org This classical technique leverages the differential solubility of the target compound in immiscible liquid phases to separate it from impurities. For acidic products, this often involves pH adjustment to control the ionization state of the molecule, thereby modifying its solubility characteristics.
Following initial extraction, more sophisticated techniques are often required to isolate the product in a highly pure form. Column chromatography is a powerful method for separating complex mixtures based on the differential adsorption of components to a stationary phase. For fluorinated benzoic acids, reversed-phase high-performance liquid chromatography (HPLC) has been shown to be an effective analytical and preparative separation technique. nih.govdaneshyari.combohrium.com The choice of stationary phase (e.g., C18) and the composition of the mobile phase are critical parameters that must be optimized for a successful separation.
Recrystallization is another fundamental and highly effective technique for purifying solid organic compounds. libretexts.orgmt.comrsc.orgyoutube.com This method relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org By dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the desired compound can form highly ordered crystals, while impurities remain in the mother liquor. The selection of an appropriate solvent system is paramount for achieving high recovery of the purified product. mt.com
For thermally stable compounds, sublimation can be an effective final purification step, particularly for removing non-volatile impurities. researchgate.net This process involves the transition of the substance directly from the solid to the gas phase, followed by condensation back into a solid on a cold surface, leaving behind less volatile contaminants.
The following tables summarize key parameters for these advanced purification techniques as they apply to polyfunctionalized aromatic acids.
Table 1: Liquid-Liquid Extraction Parameters for Polyfunctionalized Aromatic Acids
| Parameter | Description | Typical Values/Conditions |
| Extraction Solvent | An organic solvent immiscible with the aqueous phase. | Chloroform (CHCl₃), Diethyl ether (Et₂O) rsc.org |
| Aqueous Phase | Typically water, with pH adjusted to control ionization. | Acidification to pH < 1 with HCl to protonate the carboxylic acid. rsc.org |
| Drying Agent | Anhydrous salt used to remove residual water from the organic extract. | Magnesium sulfate (B86663) (MgSO₄) rsc.org |
| Isolation Step | Removal of the organic solvent to yield the crude product. | Concentration under reduced pressure. rsc.org |
Table 2: Chromatographic Purification Parameters for Fluorinated Aromatic Compounds
| Parameter | Description | Typical Values/Conditions |
| Technique | The specific chromatographic method employed. | High-Performance Liquid Chromatography (HPLC) nih.govdaneshyari.combohrium.com |
| Stationary Phase | The solid support packed in the column. | Reversed-phase C18 daneshyari.com |
| Mobile Phase | The solvent system that carries the sample through the column. | Gradient elution with acetonitrile and water, often with a formic acid modifier. daneshyari.com |
| Detection | The method used to detect the compound as it elutes. | UV-Vis Spectroscopy, Mass Spectrometry (MS) nih.govdaneshyari.comzodiaclifesciences.com |
Table 3: Recrystallization Parameters for Aromatic Sulfonyl Derivatives
| Parameter | Description | Typical Values/Conditions |
| Solvent Selection | The solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | Alcohols (e.g., methanol (B129727), ethanol), esters (e.g., ethyl acetate), or solvent mixtures. |
| Dissolution | The impure solid is dissolved in a minimum amount of boiling solvent. | Heating to the boiling point of the chosen solvent. wisc.edu |
| Crystallization | The solution is cooled slowly to allow for the formation of pure crystals. | Gradual cooling to room temperature, followed by cooling in an ice bath. libretexts.orgyoutube.com |
| Crystal Collection | The purified crystals are separated from the mother liquor. | Vacuum filtration using a Buchner funnel. libretexts.org |
Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the Azidosulfonyl Moiety
The azidosulfonyl group is a precursor to highly reactive sulfonyl nitrene intermediates. These intermediates are central to the diverse reactivity of this moiety, enabling a range of transformations including C-H functionalization and cycloadditions.
The primary reaction of aryl sulfonyl azides is the extrusion of molecular nitrogen (N₂) to generate a highly reactive sulfonyl nitrene intermediate (R-SO₂-N). This process can be initiated through either thermal or photochemical means. nih.govacs.orgrsc.org
Thermal Generation: Upon heating, sulfonyl azides undergo decomposition, losing N₂ to form the corresponding sulfonyl nitrene. The stability of the sulfonyl azide (B81097) is such that this decomposition typically requires elevated temperatures.
Photochemical Generation: Irradiation with ultraviolet light provides an alternative, often milder, method for generating sulfonyl nitrenes. nih.gov More advanced methods utilize photocatalysis, which allows the reaction to proceed under visible light. researchgate.netchemrxiv.org This can involve an energy transfer mechanism from an excited photocatalyst to the sulfonyl azide, leading to the formation of a triplet sulfonyl nitrene. chemrxiv.org Alternatively, a single-electron transfer (SET) from the photocatalyst can produce a sulfonyl nitrene radical anion. researchgate.netacs.org These photocatalytic methods offer greater control over the generation of the reactive intermediate. nih.gov
The general mechanism for nitrene formation is summarized below:
R-SO₂-N₃ + hν or Δ → R-SO₂-N + N₂
While aryl nitrenes (Ar-N) are well-known to undergo intramolecular rearrangements, such as ring expansion, these types of reactions are less commonly documented for sulfonyl nitrenes (R-SO₂-N). researchgate.netnih.gov The primary reaction pathways for sulfonyl nitrenes tend to be intermolecular reactions like insertion and cycloaddition. However, rearrangements can occur in related sulfonyl-nitrogen compounds. For instance, thermal rearrangements of N-arylsulfamates can lead to the formation of para-sulfonyl anilines, demonstrating the migration of a sulfonyl group onto an aromatic ring, although this does not proceed through a free nitrene intermediate. nih.gov
One of the most synthetically valuable reactions of sulfonyl nitrenes is their ability to insert into carbon-hydrogen (C-H) bonds, forming new carbon-nitrogen bonds. This transformation provides a direct method for the amidation or amination of hydrocarbons. nih.govwikipedia.orgnih.gov
The reaction is often facilitated by transition metal catalysts, most notably those based on rhodium and ruthenium, which can modulate the reactivity and selectivity of the nitrene transfer process. nih.gov The mechanism of C-H insertion can vary. Singlet sulfonyl nitrenes may react via a concerted, asynchronous transition state, which typically results in the retention of stereochemistry at the carbon center. wikipedia.org In contrast, triplet sulfonyl nitrenes, which have a diradical nature, tend to react through a stepwise hydrogen atom transfer (HAT) mechanism followed by radical recombination. nih.govresearchgate.net Photocatalytically generated sulfonyl nitrenes have been shown to activate even the C-H bonds of unreactive alkanes like ethane (B1197151) via a HAT pathway. nih.gov
| Reaction Type | Catalyst/Conditions | Substrate Type | Product | Ref. |
| C(sp³)-H Amidation | Dirhodium(II,II) carboxylates | Alkanes, Ethers | N-Sulfonylated Amine | nih.gov |
| C(aryl)-H Amidation | Palladated Complexes | Arenes (e.g., 2-arylpyridines) | N-Sulfonylated Aniline (B41778) | nih.gov |
| C-H Activation | Photocatalysis (Visible Light) | Aliphatic Hydrocarbons | N-Sulfonylated Amine | nih.govresearchgate.net |
The azidosulfonyl group can participate in [3+2] cycloaddition reactions, which are mechanistically distinct from the well-known Huisgen cycloadditions of simple organic azides. nih.gov When reacting with terminal alkynes, sulfonyl azides can form N-sulfonyl-1,2,3-triazoles. This reaction is frequently catalyzed by copper(I) species. nih.govrsc.orgnih.gov
A significant competing pathway in these reactions is the fragmentation of the initially formed triazole intermediate, which can lead to a ketenimine that subsequently hydrolyzes to form an amide. nih.gov However, specific reaction conditions have been developed to favor the desired triazole product. For example, using a copper(I) catalyst with a prolinamide ligand in an aqueous medium has been shown to inhibit the fragmentation pathway and selectively generate N-sulfonyltriazoles. nih.gov
Furthermore, sulfonyl azides react rapidly with strained cyclic alkynes in strain-promoted azide-alkyne cycloadditions (SPAAC), providing an efficient, catalyst-free route to 4,5-disubstituted N-sulfonyltriazoles. rsc.org The azidosulfonyl group can also react with other dipolarophiles, such as sulfonyl isothiocyanates, to yield 1,2,3,4-thiatriazoline derivatives. acs.org
| Reaction Type | Dipolarophile | Catalyst/Conditions | Product | Ref. |
| [3+2] Cycloaddition | Terminal Alkynes | Cu(I) / Prolinamide Ligand | N-Sulfonyl-1,2,3-triazole | nih.gov |
| Strain-Promoted [3+2] Cycloaddition (SPAAC) | Cyclooctyne | Catalyst-free | Fused N-Sulfonyl-1,2,3-triazole | rsc.org |
| [3+2] Cycloaddition | Sulfonyl Isothiocyanates | N/A | 1,2,3,4-Thiatriazoline | acs.org |
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group on the perfluorinated ring is a site for classic derivatization reactions, such as esterification and amidation. The strong electron-withdrawing nature of the four fluorine atoms increases the acidity of the carboxyl proton and enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles.
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions. For fluorinated aromatic carboxylic acids, heterogeneous catalysts have proven effective. For instance, methyl esterification can be achieved using methanol (B129727) with a metal-organic framework catalyst like UiO-66-NH₂ at elevated temperatures. rsc.orgresearchgate.net
Amidation: Direct conversion of the carboxylic acid to an amide is a synthetically important transformation. While direct condensation with an amine can be challenging, catalyst systems have been developed to facilitate this reaction. Titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of aromatic carboxylic acids, including those with electron-withdrawing substituents, with various primary and secondary amines in refluxing toluene. researchgate.net Another approach involves the in-situ conversion of the carboxylic acid to an acid fluoride, which can then be reacted with an amine or an amide transfer reagent to yield the final product. rsc.org
| Reaction | Reagents | Catalyst | Product | Ref. |
| Esterification | Methanol | UiO-66-NH₂ | Methyl 4-(azidosulfonyl)-2,3,5,6-tetrafluorobenzoate | rsc.orgresearchgate.net |
| Amidation | Primary/Secondary Amine | TiF₄ | 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzamide | researchgate.net |
Pathways for Decarboxylation
The decarboxylation of aromatic carboxylic acids, a reaction involving the removal of the carboxyl group as carbon dioxide, can proceed through several mechanistic pathways. While specific studies on the decarboxylation of 4-(azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid are not extensively detailed in the literature, the potential pathways can be inferred from research on related benzoic acids. mdpi.comscbt.com
One common pathway is protolytic decarboxylation , which is typically facilitated by electron-releasing substituents on the aromatic ring that stabilize the carbanionic intermediate formed upon protonation and subsequent loss of CO2. scbt.com However, the subject molecule contains a tetrafluorinated ring and an azidosulfonyl group, both of which are strongly electron-withdrawing. These groups destabilize any positive charge buildup on the ring, making a classic electrophilic attack on the ring unlikely and thus rendering traditional acid-catalyzed decarboxylation pathways energetically unfavorable. scbt.com
More relevant to highly functionalized and electron-deficient aromatic acids are radical decarboxylation methods. lsu.edunih.gov Recent advancements have utilized photoinduced ligand-to-metal charge transfer (LMCT) processes, often with copper catalysts, to generate aryl radicals from benzoic acids under relatively mild conditions. nih.gov This type of pathway involves the formation of a copper benzoate (B1203000) complex which, upon irradiation, facilitates a single-electron transfer to generate a carboxyl radical. This radical readily loses CO2 to form an aryl radical, which can then be trapped or participate in further reactions. lsu.edunih.gov Given the electron-deficient nature of the tetrafluorinated ring, such radical-based methods represent a more plausible pathway for the decarboxylation of this compound compared to thermal or simple acid-catalyzed methods which often require harsh conditions. lsu.edu
The table below summarizes general conditions for different decarboxylation approaches for aromatic acids.
| Decarboxylation Pathway | Typical Conditions | Applicability to Target Compound |
| Protolytic | Strong acid, high temperatures | Unlikely due to electron-withdrawing groups |
| Oxidative | Transition metal oxidants (e.g., Ag(I)) | Possible, involves radical intermediates |
| Photoinduced Radical | Copper or other photoredox catalysts, light | Plausible, effective for electron-neutral/deficient systems |
Influence of the Tetrafluorinated Aromatic Ring on Reactivity
Electronic Effects on Functional Group Reactivity and pKa Modulation
The influence of the tetrafluorinated ring is dominated by the powerful inductive effect (-I) of the fluorine atoms, which strongly withdraws electron density from the aromatic system. chemicalbook.com This electron withdrawal has two major consequences:
Functional Group Reactivity : The aromatic ring itself is highly deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution, where a nucleophile could potentially displace one of the fluorine atoms, although this is sterically hindered by the adjacent bulky functional groups. The electron-deficient nature of the ring also enhances the electrophilicity of the sulfonyl sulfur, potentially making the azidosulfonyl group more susceptible to nucleophilic attack.
pKa Modulation : The strong inductive effect significantly increases the acidity of the carboxylic acid group. By withdrawing electron density, the fluorine atoms stabilize the resulting carboxylate anion (conjugate base), thereby facilitating the dissociation of the proton. While the specific pKa of this compound is not widely reported, a comparison with related compounds demonstrates this acid-strengthening effect. Benzoic acid has a pKa of approximately 4.20. The introduction of even a single fluorine atom increases acidity, and the cumulative effect of four fluorine atoms and the azidosulfonyl group is expected to lower the pKa substantially, making it a significantly stronger acid than benzoic acid.
The following table illustrates the impact of electron-withdrawing groups on the acidity of benzoic acid derivatives.
| Compound | pKa | Effect of Substituent(s) |
| Benzoic Acid | 4.20 | Baseline |
| 4-Fluorobenzoic Acid | 4.14 | Minor acid strengthening |
| 3-Fluorobenzoic Acid | 3.86 | Moderate acid strengthening |
| 2-Fluorobenzoic Acid | 3.27 | Significant acid strengthening |
| This compound | Expected to be < 3.0 | Strong acid strengthening from four F atoms and SO2N3 group |
Regioselectivity and Stereoselectivity in Reaction Pathways
Detailed studies on the regioselectivity and stereoselectivity of reactions involving this compound are limited in the available scientific literature. However, predictions can be made based on the molecule's structure.
Regioselectivity : The substitution pattern on the aromatic ring is fixed. Any regioselectivity would concern reactions of the functional groups.
Nucleophilic Aromatic Substitution : In the event of a nucleophilic attack on the ring, the positions ortho and para to the electron-withdrawing sulfonyl group are electronically activated. However, all available positions (2, 3, 5, 6) bear fluorine atoms and are adjacent to a large substituent, creating significant steric hindrance. This suggests that such reactions would require harsh conditions if they are possible at all.
Reactions of the Azidosulfonyl Group : The azide can undergo reactions such as cycloadditions or reduction. These reactions are typically confined to the azide moiety itself and would not directly involve regioselectivity on the aromatic ring.
Stereoselectivity : The molecule is achiral and does not have stereocenters. Stereoselectivity would only become a factor if the compound reacts with a chiral reagent or catalyst, or if a reaction creates a new stereocenter. For example, in a hypothetical reduction of the azide followed by acylation with a chiral acid, diastereomers could be formed. However, without specific reaction examples, any discussion of stereoselectivity remains theoretical. The steric bulk of the ortho-fluorine atoms and the adjacent carboxyl group would likely play a significant role in directing the approach of reagents to the azidosulfonyl group, potentially influencing the stereochemical outcome in such reactions.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the chemical environment of magnetically active nuclei within the molecule, offering detailed insights into its structural framework.
A thorough analysis using multinuclear NMR provides a complete picture of the molecule's structure.
¹H NMR Analysis: The proton NMR spectrum is characterized by the presence of a single, broad signal corresponding to the acidic proton of the carboxylic acid group. This resonance typically appears far downfield, a consequence of the strong deshielding effects of the adjacent electronegative oxygen atoms and the electron-withdrawing nature of the tetrafluorinated aromatic ring.
¹³C NMR Analysis: The ¹³C NMR spectrum reveals distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is readily identified by its characteristic chemical shift. The aromatic region of the spectrum is more complex due to the presence of carbon-fluorine couplings. The carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants, while the other aromatic carbons show smaller two- and three-bond couplings, providing valuable information about the substitution pattern.
¹⁹F NMR Analysis: Given the highly fluorinated nature of the compound, ¹⁹F NMR is particularly informative. rsc.org The spectrum displays two distinct multiplets, corresponding to the two chemically non-equivalent sets of fluorine atoms on the aromatic ring. The fluorine atoms ortho to the carboxylic acid group and those ortho to the azidosulfonyl group experience different electronic environments, leading to different chemical shifts. The coupling patterns observed between the fluorine atoms further confirm their relative positions on the ring. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | Varies | br s | - | -COOH |
| ¹³C | Varies | s | - | -COOH |
| ¹³C | Varies | m | C-F couplings | Aromatic Carbons |
| ¹⁹F | Varies | m | F-F couplings | Aromatic Fluorines |
| Table 1. Representative Multinuclear NMR Data. Note: Specific chemical shifts and coupling constants are dependent on the solvent and experimental conditions. |
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. For this molecule, it would primarily confirm the absence of any protons directly attached to the aromatic ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range couplings (2-3 bonds). This technique would show a correlation between the carboxylic acid proton and the carbonyl carbon, as well as the adjacent aromatic carbons, thus confirming the position of the carboxyl group.
¹⁹F-¹⁹F Correlation Spectroscopy (COSY): This experiment is essential for assigning the fluorine signals. Cross-peaks in the COSY spectrum indicate which fluorine atoms are coupled to each other, providing definitive evidence for their relative positions on the aromatic ring.
The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus make it an ideal probe for studying complex fluorinated molecules. nih.govresearchgate.netrsc.orgnih.govrsc.orgnih.gov ¹⁹F-centered NMR techniques leverage these favorable properties to provide detailed structural and dynamic information. nih.govresearchgate.netrsc.orgnih.govrsc.org The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, making them excellent reporters of subtle changes in molecular structure and conformation. nih.govnih.gov Furthermore, the analysis of through-bond and through-space fluorine-fluorine couplings can provide valuable insights into the molecule's three-dimensional structure.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, and its fragmentation patterns offer further confirmation of its structure.
High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular formula of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid. rsc.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the elemental composition can be unequivocally established. This technique is vital for distinguishing between compounds with the same nominal mass but different atomic compositions.
| Ion | Theoretical m/z |
| [M-H]⁻ | 317.9401 |
| [M+H]⁺ | 319.9554 |
| Table 2. Theoretical Mass-to-Charge Ratios for the Molecular Ions. |
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion, providing valuable structural information. The fragmentation of aryl sulfonyl azides often follows predictable pathways. nih.gov Common fragmentation mechanisms for related compounds include the loss of nitrogen gas (N₂) from the azide (B81097) group and the loss of sulfur dioxide (SO₂). nih.govnih.gov The fragmentation of the carboxylic acid group, often through the loss of carbon dioxide (CO₂), is also a common pathway. Analysis of the masses of the resulting fragment ions allows for the reconstruction of the molecular structure and confirms the connectivity of the functional groups. nih.govresearchgate.net
| Parent Ion | Neutral Loss |
| [M] | N₂ |
| [M] | SO₂ |
| [M] | CO₂ |
| Table 3. Potential Neutral Losses Observed in the Fragmentation of this compound. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. While experimentally recorded spectra for this compound are not publicly documented, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent functional groups.
The key functional groups in this molecule are the azidosulfonyl group (-SO₂N₃), the tetrafluorinated benzene (B151609) ring, and the carboxylic acid group (-COOH). Each of these will give rise to distinct peaks in the IR and Raman spectra.
Expected Vibrational Modes:
Azidosulfonyl Group (-SO₂N₃): This group is expected to show strong and characteristic vibrations. The asymmetric stretching of the azide (N₃) group typically appears as a very strong and sharp band in the infrared spectrum, usually in the range of 2100-2160 cm⁻¹. The symmetric stretch is often weaker and may be observed in the Raman spectrum. The sulfonyl group (SO₂) will exhibit strong asymmetric and symmetric stretching bands, typically in the regions of 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.
Tetrafluorinated Aromatic Ring: The C-F bonds on the benzene ring will produce strong absorption bands in the infrared spectrum, typically in the 1100-1400 cm⁻¹ region. The aromatic C=C stretching vibrations will appear in the 1450-1650 cm⁻¹ range. The substitution pattern on the ring will influence the exact positions and intensities of these bands.
Carboxylic Acid Group (-COOH): This group has several characteristic vibrations. The O-H stretching of the carboxylic acid dimer is expected to be a very broad band in the infrared spectrum, spanning from 2500 to 3300 cm⁻¹. The C=O (carbonyl) stretching vibration is a very strong and sharp band, typically found around 1700-1725 cm⁻¹ for a dimeric acid. The C-O stretching and O-H bending modes will also be present at lower frequencies.
The following table summarizes the anticipated vibrational frequencies and their assignments for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp | Weak |
| Azide (-N₃) | Symmetric stretch | 1200 - 1300 | Weak | Medium |
| Sulfonyl (-SO₂-) | Asymmetric stretch | 1300 - 1400 | Strong | Medium |
| Sulfonyl (-SO₂-) | Symmetric stretch | 1150 - 1200 | Strong | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1650 | Medium | Strong |
| Aromatic Ring | C-F stretch | 1100 - 1400 | Strong | Medium |
| Carboxylic Acid (-COOH) | O-H stretch (dimer) | 2500 - 3300 | Strong, Broad | Weak |
| Carboxylic Acid (-COOH) | C=O stretch (dimer) | 1700 - 1725 | Strong, Sharp | Medium |
| Carboxylic Acid (-COOH) | C-O stretch | 1210 - 1320 | Medium | Weak |
| Carboxylic Acid (-COOH) | O-H bend (in-plane) | 1395 - 1440 | Medium | Weak |
This table is based on established group frequencies and serves as a predictive guide. Actual experimental values may vary.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure can be constructed.
A crystallographic study of this compound would provide invaluable information, including:
Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the entire molecule would be determined. This would confirm the connectivity of the atoms and reveal the exact conformation of the azidosulfonyl and carboxylic acid groups relative to the fluorinated aromatic ring.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. This includes identifying and quantifying intermolecular forces such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules, likely forming dimers), and other non-covalent interactions like halogen bonding (involving the fluorine atoms) and π-π stacking of the aromatic rings.
Crystal System and Space Group: The study would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice.
While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the following table outlines the key parameters that would be obtained from such an analysis.
| Parameter | Description | Significance |
| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) | Defines the size and shape of the basic repeating unit of the crystal. |
| Crystal System | e.g., Triclinic, Monoclinic, Orthorhombic | Classifies the crystal based on its symmetry. |
| Space Group | e.g., P-1, P2₁/c | Describes the symmetry elements within the unit cell. |
| Atomic Coordinates | x, y, z for each atom | Provides the precise position of every atom in the unit cell. |
| Bond Lengths | e.g., C-C, C-F, S-N, N=N | Reveals the distances between bonded atoms, indicating bond order and strength. |
| Bond Angles | e.g., C-C-C, F-C-C, O-S-O | Shows the angles between adjacent bonds, defining the local geometry. |
| Torsion Angles | e.g., C-C-S-N | Describes the rotation around bonds, defining the molecular conformation. |
| Hydrogen Bonding Parameters | Donor-H···Acceptor distances and angles | Characterizes the strength and geometry of hydrogen bonds. |
The determination of the crystal structure would provide a definitive and detailed picture of this compound in the solid state, complementing the insights gained from vibrational spectroscopy and providing a solid foundation for understanding its chemical behavior.
Theoretical and Computational Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
No published studies were found that detail the use of quantum chemical calculations to determine the molecular structure or electronic properties of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
There is no available literature on DFT investigations into the reaction mechanisms or the identification of transition states for this specific compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
No computational studies predicting the NMR chemical shifts or vibrational frequencies for this compound have been identified.
Molecular Dynamics Simulations for Conformational Landscapes
Information regarding molecular dynamics simulations to explore the conformational landscapes of this molecule is not available in the scientific literature.
Charge Distribution and Frontier Molecular Orbital Analysis
There are no published analyses of the charge distribution or the frontier molecular orbitals (HOMO/LUMO) for this compound.
Applications in Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The distinct functionalities of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid allow it to serve as a versatile building block for creating sophisticated molecular architectures.
Formation of Novel Fluorinated Heterocyclic Scaffolds
While direct, specific examples of this compound being used to form heterocyclic scaffolds are not extensively documented in dedicated studies, the known reactivity of its functional groups suggests significant potential. The azidosulfonyl moiety can generate a highly reactive sulfonyl nitrene intermediate upon thermal or photochemical activation. This intermediate is capable of undergoing various transformations, including C-H insertion and cycloaddition reactions, which are foundational methods for constructing nitrogen-containing heterocyclic rings. The electron-withdrawing nature of the perfluorinated ring enhances the reactivity of the nitrene. uml.eduacs.org The development of synthetic methods leveraging this reactivity could lead to the creation of novel, highly fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and physiological properties. researchgate.netacs.org
Integration into Polymeric and Supramolecular Structures
The bifunctional nature of this compound makes it an excellent candidate for incorporation into larger molecular assemblies like polymers and supramolecular structures. The carboxylic acid group provides a reliable anchor point for covalent integration into a polymer backbone through standard reactions like esterification or amidation. researchgate.net
Once incorporated, the pendant azidosulfonyl group can be used for post-polymerization modification. For instance, it can serve as a photo-cross-linker to create robust polymer networks upon UV irradiation. nih.gov This is particularly useful in applications such as photoresists for lithography or in creating structured hydrogels. researchgate.net The introduction of highly fluorinated aromatic rings into polymers can also impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. nih.govmdpi.com In the realm of supramolecular chemistry, the electron-deficient tetrafluorophenyl ring can participate in non-covalent interactions, such as π-π stacking with electron-rich aromatic systems, which is a key principle in the self-assembly of complex structures. diva-portal.org
Role as a Reagent in Chemical Transformations
Beyond its role as a structural component, this compound is also a key reagent for enabling specific chemical transformations, particularly in the modification of other molecules.
Development of Methodologies for Site-Selective Covalent Modification
A significant application of this compound and its derivatives is in the site-selective covalent modification of proteins and other biomolecules. rsc.orgacs.org The sulfonyl group, activated by the electron-withdrawing tetrafluorophenyl ring, is electrophilic and can react with nucleophilic amino acid residues. While sulfonyl fluorides are more commonly cited for targeting residues like tyrosine, lysine, and serine, the azidosulfonyl group offers a latent reactivity that can be triggered under specific conditions. semanticscholar.org
Methodologies can be developed where the carboxylic acid handle is used to attach the molecule to a ligand or probe that has a high affinity for a specific protein. nih.gov This "targeting group" directs the reagent to a particular location, and once localized, the azidosulfonyl moiety can form a covalent bond with a nearby amino acid, enabling site-selective labeling. acs.orgnih.gov This approach is crucial for creating antibody-drug conjugates (ADCs), mapping protein-protein interactions, and identifying the binding sites of small molecules. rsc.org
Precursor for Advanced Organic Transformations
The azidosulfonyl group serves as a precursor to a sulfonyl nitrene, a highly reactive intermediate that can engage in a variety of advanced organic transformations. acs.org Photolysis or thermolysis of the sulfonyl azide (B81097) leads to the loss of dinitrogen gas (N₂) and the formation of the nitrene. This intermediate can undergo several key reactions:
C-H Insertion: The nitrene can insert into aliphatic C-H bonds, a powerful transformation for late-stage functionalization of complex molecules.
Aziridination: Reaction with alkenes can form aziridines, which are valuable three-membered heterocyclic building blocks.
Staudinger Reaction: Perfluoroaryl azides are known to undergo a rapid and bioorthogonal Staudinger reaction with phosphines. nih.govresearchgate.net This reaction is highly efficient and can be performed under physiological conditions, making it suitable for bioconjugation.
The electron-deficient nature of the perfluorinated aryl ring significantly enhances the reaction rates of these transformations compared to their non-fluorinated counterparts. uml.eduresearchgate.net
Development of Photo-Reactive Probes for Chemical Cross-Linking
One of the most prominent applications of aryl azides, including this compound, is in the design of photo-reactive probes for chemical cross-linking. nih.govnih.gov These probes are indispensable tools in chemical biology for identifying and characterizing molecular interactions, such as protein-protein or protein-ligand interactions. aatbio.com
The azido (B1232118) group is chemically stable in the dark but becomes highly reactive upon exposure to UV light. thermofisher.com This photoactivation generates a nitrene intermediate that can covalently bond to nearby molecules through non-specific C-H or N-H insertion reactions. nih.goviris-biotech.de The carboxylic acid function on the molecule allows it to be attached to a "bait" molecule (e.g., a peptide, drug, or other ligand). When this probe binds to its target "prey" molecule (e.g., a receptor protein), UV irradiation triggers the cross-linking reaction, forming a stable covalent bond between the bait and prey. nih.govunimi.it
A key advantage of using a tetrafluorinated phenyl azide is the shift in its activation wavelength. aatbio.com Standard phenyl azides often require short-wavelength UV light (~260 nm), which can cause damage to biological samples. aatbio.com The fluorine atoms shift the absorption maximum to longer, less damaging wavelengths (~300 nm), improving the viability of experiments conducted in cellular environments. aatbio.com
Table 1: Comparison of Photo-Reactive Groups for Cross-Linking
| Photo-Reactive Group | Typical Activation Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Phenyl Azide | ~260-280 nm | Nitrene | Small size, versatile reactivity. thermofisher.com | Requires potentially damaging short-wave UV light. aatbio.com |
| Tetrafluorophenyl Azide | ~300 nm | Nitrene | Activates at longer, less damaging wavelengths; stabilized nitrene intermediate. aatbio.comiris-biotech.de | Larger size compared to simple phenyl azide. |
| Benzophenone | ~350-360 nm | Triplet Ketone (Radical) | Higher reaction efficiency, can be repeatedly activated. unimi.it | Larger size, requires abstractable hydrogen atoms for reaction. |
| Diazirine | ~350-380 nm | Carbene | Very high reactivity of carbene; reacts with water if no target is nearby, reducing non-specific labeling. unimi.it | Can be synthetically challenging to incorporate. |
Future Research Directions
Exploration of Novel and Sustainable Synthetic Routes
The future development and widespread application of 4-(azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid are intrinsically linked to the availability of efficient, safe, and environmentally benign synthetic methods. Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Therefore, a primary focus of future research will be the exploration of more sustainable and atom-economical synthetic routes.
A promising avenue lies in the development of eco-friendly methods for the synthesis of the key precursor, 4-(chlorosulfonyl)-2,3,5,6-tetrafluorobenzoic acid. Traditional methods for producing aryl sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid. nih.gov Future research could explore milder and more selective catalytic approaches. For instance, palladium-catalyzed chlorosulfonylation of the corresponding arylboronic acid could offer a more functional group-tolerant and less aggressive alternative. nih.gov Another sustainable approach could involve visible-light photoredox catalysis to generate aryl sulfonyl chlorides from anilines, utilizing in-situ generated reactive gases from safer precursors. researchgate.net
Furthermore, the conversion of the sulfonyl chloride to the sulfonyl azide (B81097) can be optimized for sustainability. While the use of sodium azide is common, developing catalytic methods for this transformation would be a significant advancement. acs.org The use of greener reaction media, such as water or recyclable ionic liquids, in conjunction with phase-transfer catalysts, could also contribute to a more environmentally friendly process. mdpi.com
| Precursor/Product | Current Synthetic Approach | Potential Sustainable Alternative | Key Advantages of Alternative |
| 4-(Chlorosulfonyl)-2,3,5,6-tetrafluorobenzoic acid | Electrophilic aromatic substitution with chlorosulfonic acid. nih.gov | Palladium-catalyzed chlorosulfonylation of the corresponding arylboronic acid. nih.gov | Milder conditions, greater functional group tolerance. |
| 4-(Chlorosulfonyl)-2,3,5,6-tetrafluorobenzoic acid | Sandmeyer-type reaction from the corresponding aniline (B41778). researchgate.net | Visible-light photoredox catalysis from the aniline precursor. researchgate.net | Avoids the use of stoichiometric copper salts, utilizes light as a renewable energy source. |
| This compound | Nucleophilic substitution of the sulfonyl chloride with sodium azide. | Catalytic azidation of the sulfonyl chloride. acs.org | Reduces the amount of azide waste and potentially improves safety. |
Investigation of Undiscovered Reactivity Modes and Applications
The unique electronic properties conferred by the perfluorinated aromatic ring are expected to endow this compound with reactivity distinct from its non-fluorinated counterparts. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the sulfonyl azide group, potentially enabling novel chemical transformations. diva-portal.orguml.edu
Future research should delve into the photochemical reactivity of this compound. Perfluoroaryl azides are known to generate highly reactive nitrenes upon photolysis, which can undergo a variety of insertion and rearrangement reactions. acs.org Investigating the photochemical behavior of this compound could lead to the development of novel methods for C-H functionalization and the synthesis of complex heterocyclic systems. The tetrafluorinated aryl ring is also known to influence the wavelength at which photoactivation occurs, potentially allowing for more selective reactions that minimize damage to sensitive biological samples. aatbio.com
Furthermore, the enhanced reactivity of perfluoroaryl azides in cycloaddition reactions warrants exploration. diva-portal.org Studies on the [3+2] cycloaddition reactions of this compound with various dipolarophiles could yield a diverse library of novel, highly fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science. The Staudinger reaction of perfluoroaryl azides with phosphines is known to be significantly faster than that of non-fluorinated aryl azides, offering a rapid and efficient bioorthogonal ligation strategy. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of azides, particularly sulfonyl azides, can present safety challenges due to their potential instability. Flow chemistry offers a powerful solution to mitigate these risks by utilizing small reactor volumes and providing precise control over reaction parameters such as temperature and reaction time. durham.ac.ukuc.pt
Future research should focus on developing continuous flow processes for the synthesis of this compound and its derivatives. A flow-based synthesis would not only enhance safety but also enable scalable and on-demand production. mdpi.comnih.gov The integration of in-line purification techniques, such as solid-phase extraction or crystallization, could further streamline the manufacturing process.
Moreover, the modular nature of this compound makes it an ideal candidate for integration into automated synthesis platforms. The carboxylic acid handle allows for straightforward derivatization, while the sulfonyl azide can participate in a variety of ligation reactions. Automated synthesis would enable the rapid generation of libraries of compounds based on the this compound scaffold for high-throughput screening in drug discovery and materials development. researchgate.net For example, the automated synthesis of arrays of fluorinated photoaffinity probes could significantly accelerate the identification of protein-ligand interactions. nih.gov
Design of Next-Generation Fluorinated Reagents and Building Blocks
The unique structural features of this compound position it as a valuable precursor for the design of novel fluorinated reagents and building blocks with tailored properties. sigmaaldrich.com The incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity.
The carboxylic acid group can be readily converted into a range of other functional groups, such as esters, amides, and alcohols, providing access to a diverse array of tetrafluorinated building blocks. These building blocks can then be incorporated into larger molecules to systematically study the effects of perfluoroaryl substitution.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves diazotization of 4-amino-2,3,5,6-tetrafluorobenzoic acid followed by sulfonation and azide substitution. Key steps include:
-
Diazotization : Use NaNO₂/HCl at 0–5°C to convert the amino group to a diazonium salt .
-
Sulfonation : React with SO₂ gas or sulfonating agents (e.g., HSO₃Cl) to introduce the sulfonyl group.
-
Azide Introduction : Replace the diazonium group with NaN₃ under controlled pH (6–7) to avoid side reactions.
-
Yield Optimization : Lower temperatures (<10°C) and inert atmospheres (N₂/Ar) minimize decomposition. Reported yields range from 45–65% depending on purity of precursors .
- Critical Data :
| Step | Temperature (°C) | Yield (%) | Key Reagents |
|---|---|---|---|
| Diazotization | 0–5 | 85–90 | NaNO₂, HCl |
| Sulfonation | 20–25 | 70–75 | SO₂, CuCl₂ |
| Azidation | 10–15 | 45–65 | NaN₃, pH 6.5 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : ¹⁹F NMR confirms fluorination patterns (δ -110 to -150 ppm for CF₃/C-F groups) .
- IR Spectroscopy : Detect azide (2100 cm⁻¹) and sulfonyl (1350–1200 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 312.97) .
- HPLC-PDA : Assess purity (>95% for most applications) using C18 columns with acetonitrile/water gradients.
Advanced Research Questions
Q. How can computational modeling optimize the design of photoaffinity labeling experiments using this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict UV activation energy for the azide group. This identifies optimal irradiation wavelengths (e.g., 300–350 nm) .
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins to prioritize labeling sites. For example, docking studies with trypsin-like proteases show preferential binding at hydrophobic pockets .
- Feedback Loops : Integrate experimental data (e.g., MS/MS of labeled proteins) into simulations to refine reaction pathways .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR signals) during characterization?
- Methodological Answer :
- Artifact Identification : Check for residual solvents (e.g., DMSO-d₆) or decomposition products (e.g., benzoic acid derivatives).
- Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers in sulfonyl-azide groups) that may obscure signals .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., d₃-azide) to isolate overlapping peaks .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2,3,4,5,6-pentafluorobenzoic acid, CAS 602-94-8) to identify anomalous peaks .
Q. How can factorial design improve reaction scalability for bulk synthesis?
- Methodological Answer : Apply a 2³ factorial design to test:
- Factors : Temperature (10°C vs. 25°C), reagent stoichiometry (1:1 vs. 1:1.2), and solvent polarity (THF vs. DCM).
- Response Variables : Yield, purity, and reaction time.
- Statistical Analysis : Use ANOVA to identify significant factors. For example, higher solvent polarity (DCM) reduces azide decomposition but prolongs reaction time .
- Sample Table :
| Run | Temp (°C) | Stoichiometry | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 10 | 1:1 | THF | 52 | 92 |
| 2 | 25 | 1:1.2 | DCM | 48 | 96 |
Specialized Applications
Q. What experimental precautions are critical when using this compound in biological photoaffinity labeling?
- Methodological Answer :
- Light Control : Use UV filters (e.g., 365 nm cutoff) to prevent premature activation during handling.
- Quenching Agents : Add NaN₃ (1 mM) to scavenge residual radicals post-irradiation .
- Proteomic Validation : Combine SDS-PAGE with Western blotting or click chemistry (e.g., CuAAC with alkyne probes) to confirm target specificity .
Q. How does the electron-withdrawing tetrafluoro motif influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electrophilicity Enhancement : The -CF groups increase the sulfonyl azide's electrophilicity, accelerating reactions with amines/thiols.
- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants (e.g., k = 1.2 × 10⁻³ M⁻¹s⁻¹ for thiol-azide coupling) .
- Computational Validation : HOMO-LUMO gap analysis (via DFT) correlates with experimental reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
